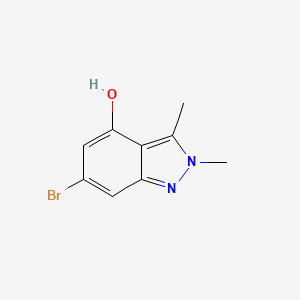

6-bromo-2,3-dimethyl-2H-indazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dimethylindazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9-7(11-12(5)2)3-6(10)4-8(9)13/h3-4,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKURWIUAMESPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1C)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 2,3 Dimethyl 2h Indazol 4 Ol and Analogous Indazole Systems

General Synthetic Routes to Indazole Core Structures

The construction of the fundamental bicyclic indazole ring system is the initial critical phase. Modern organic synthesis has moved beyond classical methods, now employing a range of catalytic systems to improve efficiency, selectivity, and substrate scope. bohrium.com

Transition-metal catalysis has become an indispensable tool for synthesizing functionalized indazoles, offering direct and atom-economical pathways. nitk.ac.innih.gov These methods often rely on C–H activation/annulation sequences, where a directed C–H bond is functionalized and subsequently cyclized to form the indazole core. mdpi.com

Rhodium (Rh) and Cobalt (Co) have been extensively used for this purpose. For instance, Rh(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes provides an efficient, one-step route to N-aryl-2H-indazoles. nih.govacs.org Similarly, air-stable Co(III) catalysts can facilitate the synthesis of N-aryl-2H-indazoles through a C–H bond addition to aldehydes, followed by in-situ cyclization. nih.gov These reactions demonstrate high functional group tolerance, which is crucial for building complex molecules. nih.govnih.gov Palladium (Pd) and Copper (Cu) catalysts are also pivotal, enabling intramolecular C-N bond formation to construct the indazole ring from precursors like o-alkyne azoarenes or via the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives. caribjscitech.comorganic-chemistry.org

A significant advantage of these methods is the ability to directly functionalize the aromatic ring in a controlled manner, setting the stage for subsequent substitutions. For example, a C-H functionalization approach could be envisioned to construct a 2,3-dimethyl-indazol-4-ol precursor from a suitably substituted azobenzene (B91143) derivative.

| Catalyst System | Reactants | Product Type | Key Features |

| Rh(III)/Cu(II) | Benzimidates + Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and intramolecular cascade annulation. nih.gov |

| CpCo(III) | Azobenzenes + Aldehydes | N-aryl-2H-indazoles | One-step, convergent synthesis via C-H bond addition. nih.gov |

| Pd(OAc)₂/Cu(OAc)₂ | Diazoles | Benzo-fused heteroarenes | Direct conversion of simple diazoles. caribjscitech.com |

| [CpRhCl₂]₂/AgSbF₆ | Azobenzenes + Aldehydes | N-aryl-2H-indazoles | C-H bond functionalization and cyclative capture. mdpi.com |

While transition-metal catalysis dominates recent literature, acid- and base-catalyzed methods remain relevant for indazole synthesis. bohrium.com Base-catalyzed approaches can facilitate the cyclization of ortho-alkyl substituted azoxybenzenes to yield 2-aryl-2H-indazoles, using an inexpensive base like potassium methoxide (B1231860) (CH₃OK) and avoiding the need for metal catalysts or oxidants. caribjscitech.com

Acid-catalyzed reactions are particularly important in controlling regioselectivity during functionalization steps, such as N-alkylation. For example, trifluoromethanesulfonic acid (TfOH) has been used to promote the highly regioselective N2-alkylation of indazoles with diazo compounds, offering a metal-free alternative to traditional methods. rsc.org Such acid-catalyzed conditions could be instrumental in the methylation step required for synthesizing 6-bromo-2,3-dimethyl-2H-indazol-4-ol.

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to create more sustainable and environmentally benign processes. bohrium.combenthamdirect.com One approach involves the use of visible-light photoredox catalysis, which allows reactions to proceed under mild conditions. rsc.org For example, a metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene can be achieved using visible light, producing 2H-indazoles in excellent yields. rsc.org This method leverages the photoisomerization of azobenzene to drive the reaction.

Other green strategies include using natural and recyclable catalysts. Lemon peel powder, a biocatalyst, has been successfully used in the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation, offering good yields in a short reaction time. researchgate.net The use of green solvents like polyethylene (B3416737) glycol (PEG) in copper-catalyzed three-component reactions further reduces the environmental impact of indazole synthesis. organic-chemistry.org

Regioselective Functionalization and N-Alkylation Strategies

For the synthesis of a specific isomer like this compound, controlling the position of substituents on the indazole core is paramount. This involves navigating the challenges of annular tautomerism and the differential reactivity of the N1 and N2 nitrogen atoms, as well as the various carbon positions on the benzene (B151609) ring. nih.gov

Direct alkylation of the 1H-indazole anion typically yields a mixture of N1- and N2-substituted products, making regioselective synthesis challenging. nih.govresearchgate.net The outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric properties of the indazole substituents. beilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This principle can be exploited to favor the N1 product under thermodynamic control. nih.gov Conversely, kinetic control often favors the N2 product. For instance, alkylation under mildly acidic conditions tends to favor N2 substitution. researchgate.net Quantum mechanical analyses suggest that while the 1-H tautomer is more stable, the energy barrier for nucleophilic attack from the N2 position can be significantly lower, accounting for high N2 selectivity under certain conditions. wuxibiology.com

Recent studies have developed specific protocols to achieve high regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity, particularly for indazoles with electron-deficient substituents at the C3 position. nih.gov In contrast, TfOH-catalyzed reactions with diazo compounds or alkyl 2,2,2-trichloroacetimidates provide excellent selectivity for the N2 position. rsc.orgresearchgate.net For the synthesis of the target compound, a method favoring N2-methylation would be essential.

| Reaction Conditions | Preferred Isomer | Rationale/Mechanism |

| NaH in THF | N1 | High N1 selectivity observed, especially with electron-deficient C3 substituents. nih.gov |

| TfOH with diazo compounds | N2 | Metal-free catalysis with high regioselectivity (N2/N1 up to 100/0). rsc.org |

| Mitsunobu conditions | N2 | Strong preference for the N2 regioisomer is often observed. nih.gov |

| K₂CO₃ in DMF | Mixture | Often results in poor selectivity without specific directing groups. nih.gov |

| Acidic conditions (e.g., TfOH) | N2 | Protonation and subsequent nucleophilic displacement favors the N2 position. wuxibiology.com |

Introducing a bromine atom specifically at the C6 position is a key step in synthesizing the target molecule. Halogenation of the indazole ring typically proceeds via electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring.

Recent protocols have focused on achieving high regioselectivity and efficiency. An ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed, offering a rapid and mild method. rsc.orgnih.gov While this method targets the C3 position, modifications to the substrate and conditions can alter regioselectivity. For bromination on the benzene ring, such as at C6, visible-light photoredox catalysis using N-bromosuccinimide (NBS) and a photocatalyst like Rose Bengal has proven effective. digitellinc.com This approach enhances the electrophilicity of the brominating agent, allowing the reaction to proceed under mild conditions while tolerating a broad range of functional groups. digitellinc.comresearchgate.net

Once the 6-bromoindazole core is synthesized, further derivatization can be carried out. The bromine atom itself serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity if needed, though this is not required for the target compound. nih.gov

Introduction of Alkyl and Hydroxyl Groups at Specific Ring Positions

The synthesis of the target compound necessitates the specific placement of two methyl groups (at C3 and N2) and a hydroxyl group (at C4) on the 6-bromoindazole core. A significant challenge in the functionalization of indazoles is controlling the regioselectivity of N-alkylation, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products. nih.govresearchgate.net

Regioselective N-Alkylation: The target molecule is a 2H-indazole, requiring selective methylation at the N2 position. The outcome of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and alkylating agent. beilstein-journals.org Research has shown that kinetically controlled conditions tend to favor the N2 isomer, while thermodynamically controlled reactions often yield the N1 product. researchgate.net

Several strategies have been developed to achieve high regioselectivity:

N2-Selective Alkylation: Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, affording N2-alkylated products with excellent functional group tolerance and N2/N1 ratios up to 100:0. rsc.org Another method employs methyl 2,2,2-trichloroacetimidate under acidic conditions for regioselective methylation at the N2 position. researchgate.net

N1-Selective Alkylation: For comparative purposes, high N1-selectivity can be achieved using sodium hydride (NaH) in tetrahydrofuran (THF), particularly with electron-deficient indazoles. nih.govresearchgate.netnih.gov This selectivity is often attributed to the coordination of the sodium cation between the N2-nitrogen and an electron-rich substituent at the C3 position. nih.gov

| Method | Reagents/Catalyst | Position Selectivity | Substrate Example | Ref. |

| Acid-Catalyzed | TfOH, Diazo Compound | N2 | Substituted Indazoles | rsc.org |

| Acid-Catalyzed | Methyl 2,2,2-trichloroacetimidate, TfOH | N2 | Substituted Indazoles | researchgate.netorganic-chemistry.org |

| Base-Mediated | NaH in THF, Alkyl Bromide | N1 | 3-Carboxymethyl indazole | researchgate.netnih.gov |

Introduction of C3-Methyl and C4-Hydroxyl Groups: The introduction of the C3-methyl group can be accomplished through various indazole ring synthesis methods that utilize appropriately substituted precursors. For instance, cyclization of ortho-hydrazino acetophenones is a classic route. Direct C3-functionalization of a pre-formed indazole is also possible, though less common than N-alkylation. pnrjournal.com

Introducing a hydroxyl group at the C4 position is more challenging. Direct C-H oxidation methods are rare and often lack regioselectivity. A more plausible strategy involves a multi-step sequence on a suitable indazole precursor, such as:

Nitration: Regioselective nitration of the indazole ring, often directed by existing substituents.

Reduction: Conversion of the nitro group to an amine.

Diazotization: Formation of a diazonium salt from the amine.

Hydrolysis: Subsequent hydrolysis of the diazonium salt to yield the desired hydroxyl group.

Convergent and Divergent Synthetic Approaches for Complex Indazole Derivatives

The construction of complex molecules like substituted indazoles can be approached through two primary strategies: divergent and convergent synthesis. A divergent approach begins with a common core structure which is then elaborated into a library of diverse analogues. Conversely, a convergent approach involves the independent synthesis of several fragments that are combined in the final stages to form the target molecule.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and represents a quintessential divergent synthetic strategy. researchgate.net For a molecule such as this compound, the bromine atom at the C6 position serves as an excellent synthetic handle for modification.

By starting with the 6-bromoindazole core, a diverse library of analogues can be generated by coupling it with a wide array of aryl, heteroaryl, or alkyl boronic acids or their esters. This allows for extensive exploration of the chemical space around the core scaffold. Research on related bromoindazoles has established robust conditions for these transformations. researchgate.net

Key parameters for successful Suzuki coupling on indazole systems include the choice of catalyst, base, and solvent. Palladium complexes with specialized phosphine (B1218219) ligands are commonly employed.

| Catalyst | Base | Solvent | Substrate | Coupling Partner | Yield | Ref. |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | High | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Water | 1-Methyl-1H-indazole | 4-Iodotoluene | 80% | nih.gov |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | 1H-Indazole | Aryl Halides | - | nih.gov |

This table showcases examples of palladium-catalyzed cross-coupling reactions on indazole scaffolds, illustrating the versatility of this method for C-C bond formation.

The 1,3-dipolar cycloaddition is a powerful convergent method for the fundamental construction of the five-membered ring of the indazole system. nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

A common strategy for indazole synthesis involves the in-situ generation of a diazo compound or a nitrile imine, which then reacts with an aryne (generated from an ortho-substituted aryl precursor). This approach rapidly assembles the bicyclic indazole core from acyclic or monocyclic fragments. For instance, readily available N-tosylhydrazones can react with arynes (generated from o-(trimethylsilyl)aryl triflates) to afford 3-substituted indazoles in good yields. organic-chemistry.org This method is highly modular, as the substitution on the final indazole ring can be easily varied by changing the components of the reaction.

Multi-component reactions (MCRs) are the epitome of convergent synthesis and atom economy, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. Several MCRs have been developed for the efficient assembly of the indazole ring system.

One notable example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.orgcaribjscitech.com This reaction combines 2-bromobenzaldehydes, various primary amines, and sodium azide. The copper catalyst facilitates the sequential formation of C-N and N-N bonds, leading directly to the 2-substituted-2H-indazole core. This method demonstrates a broad substrate scope and high tolerance for a variety of functional groups, making it a highly efficient route for generating libraries of N2-substituted indazoles. organic-chemistry.orgcaribjscitech.com

| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type | Ref. |

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | CuI / TMEDA in DMSO | 2-Aryl-2H-indazoles | caribjscitech.com |

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | Cu₂O-NPs in PEG | 2-Aryl-2H-indazoles | organic-chemistry.org |

Chemoenzymatic Synthesis of Indazole Derivatives

Chemoenzymatic synthesis, which utilizes enzymes to catalyze key chemical transformations, offers significant advantages in terms of selectivity (regio-, stereo-, and enantio-), mild reaction conditions, and reduced environmental impact. However, the application of biocatalysis to the synthesis of indazole derivatives is not yet widely reported in scientific literature. While enzymes are extensively used for functionalizing other heterocyclic systems, dedicated biocatalytic methods for either the construction of the indazole core or the specific functionalization required for compounds like this compound appear to be an underexplored area of research. Future investigations may focus on identifying or engineering enzymes, such as oxidoreductases for hydroxylation or transferases for alkylation, to provide novel and sustainable synthetic routes to this important class of molecules.

Detailed Mechanistic Studies of 2h Indazole Reactions

Elucidation of Reaction Pathways for 2H-Indazole Formation

The formation of the 2H-indazole core can be achieved through several distinct reaction pathways. These routes often involve cyclization strategies that form the critical N-N bond and the heterocyclic ring system.

One of the classical methods is the Cadogan reductive cyclization . This reaction typically involves the deoxygenative cyclization of o-nitrobenzylidene amines or related substrates using phosphine (B1218219) reagents like tri-n-butylphosphine. organic-chemistry.org The traditionally accepted mechanism proceeds through a nitrene intermediate, generated by the deoxygenation of the nitro group. nih.gov However, recent studies have provided evidence for alternative, non-nitrene pathways. The isolation of 2H-indazole N-oxides suggests they are competent intermediates in certain reductive cyclization processes, challenging the universal assumption of a nitrene-based mechanism. nih.gov

Another significant pathway is the [3+2] dipolar cycloaddition . A notable example involves the reaction of sydnones with arynes. nih.gov This method proceeds under mild conditions and is highly regioselective for the 2H-indazole isomer. The proposed mechanism involves an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and yield the final 2H-indazole product. nih.gov

Metal-catalyzed reactions provide a diverse set of pathways. For instance, copper-catalyzed intramolecular amination has been developed for the synthesis of a wide variety of multi-substituted 2H-indazoles from accessible starting materials under mild conditions. researchgate.net Palladium-catalyzed intramolecular C-N bond formation is another robust method, often starting from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org More recently, rhodium-catalyzed C-H activation and cyclization of azoxy compounds with alkynes have emerged as a regioselective approach to constructing the 2H-indazole skeleton. researchgate.net

The table below summarizes key reaction pathways for 2H-indazole formation.

| Reaction Pathway | Key Reactants | Typical Conditions | Mechanistic Feature |

|---|---|---|---|

| Cadogan Reductive Cyclization | o-nitrobenzylidene amines | P(n-Bu)₃, Heat | Proceeds via nitrene or N-oxide intermediates |

| [3+2] Dipolar Cycloaddition | Sydnones + Arynes | Mild, Fluoride Source | Cycloaddition followed by retro-[4+2] CO₂ extrusion |

| Copper-Catalyzed Cyclization | 2-bromobenzaldehydes, amines, NaN₃ | Cu₂O nanoparticles, PEG | Catalyst-mediated C-N and N-N bond formation |

| Palladium-Catalyzed Cyclization | N-(o-bromobenzyl)hydrazines | Pd catalyst, base (Cs₂CO₃) | Intramolecular N-arylation and oxidation |

| Rhodium-Catalyzed C-H Activation | Azoxy compounds + Alkynes | Rh(III) catalyst | [4+1] cycloaddition with C-C bond cleavage |

Investigation of Intermediates and Transition States in Indazole Synthesis

The direct observation or trapping of intermediates and the computational modeling of transition states are vital for confirming reaction mechanisms. In the Cadogan reaction, while the nitrene has been a long-postulated intermediate, its high reactivity makes it difficult to detect directly. The successful synthesis and characterization of 2H-indazole N-oxides as stable compounds that can be converted to 2H-indazoles under mild reductive conditions provide strong evidence for their role as competent intermediates in at least some related reductive cyclizations. nih.gov

In metal-catalyzed cycles, the intermediates are typically organometallic species. For example, in palladium-catalyzed pathways, oxidative addition of the aryl halide to the Pd(0) catalyst forms an arylpalladium(II) complex, which is a key intermediate preceding the N-arylation step.

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for mapping the energy landscapes of these reactions. DFT calculations have been used to investigate the regioselectivity of indazole alkylation, modeling the transition states for N1 versus N2 attack. semanticscholar.org These studies suggest that in certain copper-catalyzed reactions, the catalyst oxidation process is the rate-determining step. rsc.org For some enantioselective reactions, such as the CuH-catalyzed allylation to form indazoles with a C3-quaternary chiral center, DFT calculations have supported a six-membered Zimmerman-Traxler-type transition state. semanticscholar.org

Kinetic and Thermodynamic Considerations in Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for forming two different regioisomers upon reactions like alkylation. The control of this regioselectivity is a central challenge and is often governed by a balance between kinetic and thermodynamic factors. wikipedia.orglibretexts.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer due to its benzenoid aromatic system. researchgate.net Consequently, under conditions that allow for equilibrium to be reached (e.g., higher temperatures, long reaction times, presence of a reversible proton source), the thermodynamically favored N1-substituted product often predominates. masterorganicchemistry.com

Conversely, the N2-substituted product is often the kinetically favored product. This is attributed to several factors, including the higher accessibility of the N2 lone pair and, in some cases, more favorable charge distribution in the transition state. Reactions run at low temperatures with strong, non-reversible bases or under specific catalytic conditions tend to yield the 2H-indazole isomer. wikipedia.orglibretexts.org For example, the deprotonation of an unsymmetrical ketone to form an enolate often yields the kinetic product (from the most accessible proton) under cold conditions with bulky bases. A similar principle applies to indazole alkylation.

The choice of reactants and conditions can finely tune this balance. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different conditions were found to produce either the N1 or N2 product with high selectivity, demonstrating that regioselectivity can be dictated by the reaction protocol. semanticscholar.org

Role of Catalysis in Directing Indazole Reactivity and Product Distribution

Catalysis is a powerful tool for controlling both the efficiency and selectivity of 2H-indazole synthesis. Catalysts can lower activation energies, enable reactions under milder conditions, and, most importantly, direct the reaction towards a specific regio- or stereoisomer that might be disfavored under uncatalyzed conditions.

Metal Catalysis:

Copper Catalysts : Copper salts and nanoparticles are widely used to promote N-N bond formation and C-N cross-coupling reactions, often leading to high yields of 2H-indazoles. organic-chemistry.orgresearchgate.net DFT studies on a CuCl-catalyzed C-N cross-coupling suggested that complete N2-regiocontrol was achieved because the weak base in the system could not deprotonate the indazole, forcing the reaction through a specific catalytic cycle. rsc.org

Palladium Catalysts : Palladium is instrumental in cross-coupling and C-H activation reactions, enabling the construction of complex 2-aryl-2H-indazoles. organic-chemistry.org

Rhodium Catalysts : Rhodium(III) complexes have been shown to catalyze C-H activation/cyclization cascades, providing unique entries to the 2H-indazole core from substrates like azoxybenzenes. nih.gov

Lewis Acid Catalysis : Lewis acids such as Ga/Al triflates can mediate the direct, regioselective N2-alkylation of indazoles, favoring the kinetic product. rsc.org

The table below provides examples of catalysts and their roles in promoting specific 2H-indazole syntheses.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Outcome |

|---|---|---|---|

| Cu₂O Nanoparticles | Three-component cyclization | Promotes C-N and N-N bond formation | High yield of 2H-indazole core |

| Pd(OAc)₂ / t-Bu₃PHBF₄ | Intramolecular amination | Catalyzes N-arylation via oxidative addition/reductive elimination | Regioselective formation of 2-aryl-2H-indazoles |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Alkylation/Cyclization | Enables C-H activation and intramolecular annulation | Exclusive formation of 3-acyl-2H-indazoles |

| Ga/Al Triflates | N-Alkylation | Lewis acid activation of electrophile | Directs reaction to the kinetic N2-product |

| TfOH (acid catalyst) | N-Alkylation with diazo compounds | Metal-free protonation of diazo compound | Highly regioselective for N2-alkylation |

Organocatalysis: Acid catalysts like trifluoromethanesulfonic acid (TfOH) have been shown to promote highly regioselective N2-alkylation of indazoles with diazo compounds in a metal-free system. organic-chemistry.org This highlights a move towards more sustainable catalytic methods in heterocycle synthesis.

Sophisticated Spectroscopic and Structural Characterization of 6 Bromo 2,3 Dimethyl 2h Indazol 4 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-bromo-2,3-dimethyl-2H-indazol-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to confirm its structure and differentiate it from potential isomers.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would feature two signals corresponding to the protons at the C5 and C7 positions of the indazole ring. Due to the substitution pattern, these would likely appear as singlets or narrow doublets. The hydroxyl (-OH) proton would present a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Two sharp singlets in the aliphatic region would correspond to the two methyl groups: one attached to the nitrogen atom (N-CH₃) and the other to the carbon at the C3 position (C-CH₃).

The ¹³C NMR spectrum would complement this by showing nine distinct signals, one for each carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized aromatic and heterocyclic carbons from the sp³-hybridized methyl carbons.

To definitively assign these signals and confirm the connectivity, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While minimal coupling is expected for the aromatic protons in this specific structure, it would be crucial for analyzing more complex substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would unequivocally link the aromatic proton signals to their respective carbon signals and the methyl proton signals to their methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for isomer differentiation, as it shows correlations between protons that are close in space. A key application would be to distinguish the target 2,3-dimethyl-2H-indazole from the isomeric 1,3-dimethyl-1H-indazole. In the 2H-indazole isomer, a NOESY correlation would be observed between the N-CH₃ protons and the aromatic proton at the C7 position, confirming the methyl group is on the N2 nitrogen.

Based on related indazole structures, the expected chemical shifts (δ) can be estimated. For example, in studies of N-(2,3-dimethyl-2H-indazol-6-yl) derivatives, the methyl protons show distinct signals that are instrumental in structural confirmation. magtechjournal.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H5 | 7.0 - 7.5 | 115 - 125 |

| H7 | 7.5 - 8.0 | 120 - 130 |

| 4-OH | Variable (e.g., 5.0 - 9.0) | N/A |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 |

| C-CH₃ | 2.0 - 2.5 | 10 - 15 |

| C3 | N/A | 140 - 150 |

| C4 | N/A | 145 - 155 |

| C6 | N/A | 110 - 120 |

| C3a | N/A | 120 - 130 |

| C7a | N/A | 135 - 145 |

Note: Predicted values are estimates based on general principles and data from analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₉H₉BrN₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

A crucial feature in the mass spectrum of this compound would be the isotopic pattern created by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺) and any bromine-containing fragments: an M peak and an M+2 peak of nearly equal intensity. Observing this characteristic isotopic signature is strong evidence for the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

| Formula | Species | Theoretical m/z (Monoisotopic) |

| C₉H₉⁷⁹BrN₂O | [M+H]⁺ | 240.9920 |

| C₉H₉⁸¹BrN₂O | [M+H]⁺ | 242.9900 |

| C₉H₉⁷⁹BrN₂ONa | [M+Na]⁺ | 262.9740 |

| C₉H₉⁸¹BrN₂ONa | [M+Na]⁺ | 264.9719 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the two methyl groups would appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole aromatic system would give rise to a series of sharp, medium-to-strong peaks in the 1450-1620 cm⁻¹ region.

C-O Stretch: The carbon-oxygen single bond stretch of the phenolic hydroxyl group is expected to produce a strong peak in the 1200-1260 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond would result in a peak in the far-infrared or "fingerprint" region, typically between 500 and 680 cm⁻¹.

Data from related bromo-heterocyclic compounds, such as 3-(4-aminophenyl)-6-bromo-2-methyl quinazolin-4-one, show characteristic peaks for aromatic C-H (~3070 cm⁻¹), aliphatic C-H (~2907 cm⁻¹), C=C/C=N (~1614 cm⁻¹), and C-Br (~551 cm⁻¹) vibrations, supporting these expected ranges. jocpr.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium |

| Indazole Ring | C=C, C=N Stretch | 1450 - 1620 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

| Bromoalkane C-Br | C-Br Stretch | 500 - 680 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of each atom can be determined.

A successful crystallographic analysis of this compound would provide definitive proof of its structure, including:

Unambiguous Connectivity: It would confirm the attachment of the bromine atom at C6, the hydroxyl group at C4, and the methyl groups at N2 and C3.

Precise Molecular Geometry: It would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the indazole ring system.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. Of particular interest would be the identification of intermolecular hydrogen bonds involving the hydroxyl group at the C4 position, which would likely play a significant role in stabilizing the crystal structure.

As an illustrative example, the crystal structure of a related compound, 2,3-dimethyl-6-nitro-2H-indazole, was solved and shown to crystallize in the triclinic space group P-1. nih.gov The analysis revealed a nearly planar indazole ring system and detailed how the molecules pack via intermolecular C-H···O interactions and π–π stacking. nih.gov A similar level of detail would be expected for this compound, with the data likely presented in a standardized crystallographic information file (CIF).

Table 4: Illustrative Crystal Data Table (Based on Analogue 2,3-Dimethyl-6-nitro-2H-indazole nih.gov)

| Parameter | Example Value (for C₉H₉N₃O₂) |

| Empirical Formula | C₉H₉N₃O₂ |

| Formula Weight | 191.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5800 (13) |

| b (Å) | 7.2050 (14) |

| c (Å) | 10.752 (2) |

| α (°) | 75.07 (3) |

| β (°) | 74.67 (3) |

| γ (°) | 66.73 (3) |

| Volume (ų) | 444.81 (19) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.428 |

Note: This data is for the related compound 2,3-dimethyl-6-nitro-2H-indazole and serves only to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Approaches to 6 Bromo 2,3 Dimethyl 2h Indazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-bromo-2,3-dimethyl-2H-indazol-4-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate a variety of electronic and molecular properties. documentsdelivered.comresearchgate.net

The primary outputs of these calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govniscpr.res.in A smaller gap suggests higher reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior: researchgate.net

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculations provide a theoretical framework for understanding the molecule's stability and predicting its behavior in chemical reactions. hust.edu.vn For instance, DFT studies on various indazole derivatives have successfully used these parameters to rationalize their reactivity and interaction mechanisms. researchgate.netnih.gov

Illustrative Data for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.62 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.54 | Ability to attract electrons |

| Chemical Hardness (η) | 2.31 | Resistance to charge transfer |

| Softness (S) | 0.43 | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | 2.72 | Propensity to act as an electrophile |

Quantum Chemical Modeling of Tautomeric Equilibria in Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov The relative stability of these tautomers significantly influences the compound's physical, chemical, and biological properties. nih.gov

Quantum chemical methods, particularly DFT, are employed to model these tautomeric equilibria. researchgate.net By calculating the total electronic energies of each possible tautomer (in this case, the 2H- form and its potential 1H- tautomer), their relative stabilities can be determined. mdpi.com The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant species at equilibrium. nih.gov

Calculations are often performed for the molecule in the gas phase and in various solvents to account for environmental effects. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the influence of a solvent on the tautomeric equilibrium. researchgate.netmdpi.com The presence of substituents and their positions on the indazole ring, such as the bromo, methyl, and hydroxyl groups in this compound, can shift this equilibrium. For many substituted indazoles, the 1H-indazole form is found to be thermodynamically more stable than the 2H-indazole form. nih.gov

Illustrative Data for Tautomeric Equilibrium

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Stability |

|---|---|---|---|

| 2H-Indazole Form | 0.00 | 0.00 | Reference |

| 1H-Indazole Form | +3.5 | +2.8 | Less Stable |

Conformational Analysis and Energy Landscapes of 2H-Indazole Derivatives

The three-dimensional structure, or conformation, of a molecule is critical to its function and reactivity. For a molecule like this compound, rotation around single bonds (e.g., involving the methyl groups and the hydroxyl group) can lead to different spatial arrangements known as conformers.

Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is achieved by performing geometry optimizations on various starting structures. The potential energy surface (PES) is scanned by rotating specific dihedral angles, and the energy of the molecule is calculated at each point. This process maps out the energy landscape, revealing the energy minima (stable conformers) and the energy barriers (transition states) between them.

The results of a conformational analysis can be presented as a potential energy landscape plot, showing the relative energies of different conformers. The conformer with the lowest energy is the most stable and likely to be the most populated form of the molecule under given conditions.

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. researchgate.netresearchgate.netacs.org

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the stable conformer(s). This yields theoretical shielding tensor values for each nucleus. To compare with experimental data, these absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of predicted NMR shifts depends on the chosen functional, basis set, and whether solvent effects are included. nih.govdntb.gov.ua By calculating the ¹H and ¹³C NMR spectra for this compound, one can aid in the assignment of experimental spectra or confirm the proposed structure. Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or the presence of multiple conformers in solution. nih.gov

Illustrative Data for Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|

| C-3 | 145.2 | 144.8 |

| C-3a | 120.5 | 120.1 |

| C-4 | 152.1 | 151.7 |

| C-5 | 115.8 | 115.4 |

| C-6 | 108.9 | 108.5 |

| C-7 | 125.3 | 124.9 |

| C-7a | 140.7 | 140.2 |

In Silico Reaction Pathway Simulations and Mechanistic Insights

Computational methods are instrumental in exploring the mechanisms of chemical reactions, such as the synthesis of this compound. By simulating the reaction pathway in silico, researchers can gain a detailed understanding of how reactants are converted into products. nih.gov

This involves identifying all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. The geometries of these species are optimized, and their energies are calculated. Transition state theory is used to locate the saddle points on the potential energy surface that correspond to the energy barriers of the reaction.

The activation energy (Ea) for each step can be determined from the energy difference between the reactants and the transition state. This allows for the identification of the rate-determining step of the reaction—the step with the highest activation energy. Such simulations can clarify regioselectivity, as seen in studies of indazole alkylation, or explain the role of catalysts in facilitating a reaction. nih.govresearchgate.net These mechanistic insights are crucial for optimizing reaction conditions to improve yield and selectivity. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 6 Bromo 2,3 Dimethyl 2h Indazol 4 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has traditionally relied on multi-step procedures that can be time-consuming and generate significant chemical waste. A major future direction for 6-bromo-2,3-dimethyl-2H-indazol-4-ol research lies in the development of novel and sustainable synthetic methodologies. These efforts are likely to focus on several key areas:

Catalyst-Based Approaches: Recent advancements in catalysis offer new avenues for the efficient synthesis of indazoles. benthamdirect.com The use of transition-metal catalysts, as well as acid-base catalysis, has shown promise in improving the efficiency and selectivity of indazole synthesis. benthamdirect.com Future research could explore the application of these catalytic systems to the synthesis of this compound, potentially leading to higher yields and milder reaction conditions.

Green Chemistry Principles: The integration of green chemistry principles is becoming increasingly important in pharmaceutical manufacturing. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation. benthamdirect.com Future synthetic strategies for this compound will likely prioritize these principles to create more sustainable and cost-effective production methods.

C-H Bond Functionalization: A particularly exciting area is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. acs.org The application of C-H functionalization techniques to the indazole core could provide a more direct and efficient way to synthesize this compound and its analogs.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | Increased efficiency, higher yields, greater selectivity. benthamdirect.com |

| Green Chemistry | Reduced environmental impact, lower cost, improved safety. benthamdirect.com |

| C-H Bond Functionalization | Shorter synthetic routes, increased molecular complexity. acs.org |

Exploration of Undiscovered Mechanistic Pathways for Biological Activity

While the broader class of indazoles is known for a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects, the specific mechanistic pathways of this compound remain largely uncharacterized. nih.govresearchgate.net A significant future research avenue will be the detailed exploration of how this compound exerts its biological effects at the molecular level. This will involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the this compound scaffold to understand how different functional groups influence biological activity. nih.gov

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and visualize the interactions between this compound and its biological targets.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijirt.orgmdpi.comijpsjournal.comindexcopernicus.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for indazole derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of this compound and its virtual analogs. mdpi.com

De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, potentially leading to the design of more potent and selective indazole-based drugs.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and novel synthetic routes to this compound. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Faster identification of promising drug candidates, reduced need for extensive screening. mdpi.com |

| De Novo Design | Generation of novel indazole derivatives with optimized properties. |

| Synthesis Planning | More efficient and innovative synthetic route design. nih.gov |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

A deeper understanding of the synthesis and properties of this compound will be facilitated by the use of advanced analytical techniques. These methods allow for real-time monitoring of chemical reactions and detailed characterization of the final product. Future research will likely incorporate:

Process Analytical Technology (PAT): The use of in-situ spectroscopic techniques (e.g., FT-IR, Raman, NMR) to monitor reaction kinetics and intermediates in real-time, leading to better process control and optimization.

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and structural elucidation of this compound and its metabolites.

X-ray Crystallography: To determine the three-dimensional structure of the compound, providing crucial insights into its conformation and potential interactions with biological targets.

Design of Multi-Targeting Indazole Derivatives

The traditional "one-drug, one-target" paradigm is being challenged by the complexity of many diseases. The design of multi-targeting drugs, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex conditions like cancer and inflammatory diseases. nih.gov Given the diverse biological activities of the indazole scaffold, this compound could serve as a starting point for the design of multi-target inhibitors. nih.govmdpi.com Future research in this area will involve:

Rational Drug Design: Using structural information of different targets to design hybrid molecules that incorporate the this compound core with other pharmacophores. tandfonline.combohrium.com

Fragment-Based Drug Discovery: Combining fragments that bind to different targets to create novel multi-targeting ligands.

Systems Biology Approaches: Utilizing an understanding of disease networks to identify key targets that can be simultaneously modulated for a synergistic therapeutic effect.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-2,3-dimethyl-2H-indazol-4-ol?

- Methodological Answer : The synthesis typically involves condensation reactions between halogenated precursors (e.g., 5-bromo-nicotinohydrazide) and substituted aldehydes under reflux conditions. Key parameters include solvent choice (e.g., methanol or ethanol for solubility), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalysts like acetic acid may enhance yield by promoting imine formation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- FT-IR : Identify functional groups such as O–H (broad peak ~3200 cm⁻¹) and C–Br (stretch ~550 cm⁻¹).

- NMR : Use ¹H NMR to confirm methyl groups (δ ~2.5 ppm for dimethyl) and aromatic protons (δ ~7–8 ppm). ¹³C NMR can verify bromine substitution via characteristic deshielding effects.

- Single-crystal X-ray diffraction : Resolve the crystal lattice to confirm the E-configuration of the hydrazone moiety and hydrogen bonding patterns .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Perform in vitro antimicrobial testing using broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent) to validate results. Structural analogs with halogen substituents often show enhanced activity due to increased lipophilicity .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound and target proteins (e.g., bacterial DNA gyrase). Parameterize the bromine atom and methyl groups to assess their steric and electronic contributions. Compare binding energies with analogs lacking substituents to identify critical SAR features. Validate predictions with experimental MIC data .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : If X-ray data shows disorder (e.g., overlapping electron density for methyl groups), employ SHELXL refinement with restraints on bond lengths and angles. Use the SQUEEZE tool in PLATON to model solvent-accessible voids. For twinned crystals, apply twin-law refinement and validate with R-factor convergence tests. Cross-validate with spectroscopic data to ensure consistency .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and bioavailability?

- Methodological Answer : Analyze intermolecular interactions (e.g., N–H∙∙∙O and O–H∙∙∙N) using Mercury software. Hydrogen bonding often enhances thermal stability but may reduce solubility. To improve bioavailability, modify substituents (e.g., introduce polar groups) while preserving critical hydrogen bonds. Solubility assays (e.g., shake-flask method) can quantify these effects .

Q. What experimental approaches identify and characterize synthetic byproducts of this compound?

- Methodological Answer : Use LC-MS (e.g., ESI-QTOF) to detect low-abundance byproducts. Compare fragmentation patterns with theoretical spectra. For halogenated byproducts, employ ²⁵/⁷⁹Br isotopic signatures in HRMS. Isolate impurities via preparative HPLC and characterize using 2D NMR (e.g., HSQC, HMBC) to assign connectivity .

Methodological Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s mechanism of action?

- Methodological Answer : Combine phenotypic assays (e.g., time-kill curves) with target-specific assays (e.g., enzyme inhibition of bacterial topoisomerase IV). Use fluorescence-based ATPase activity assays to confirm target engagement. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated bacteria .

Q. What statistical methods are appropriate for analyzing discrepancies in biological replicate data?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to assess variance across replicates. For non-normal distributions, use Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Use principal component analysis (PCA) to identify outlier data points in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.